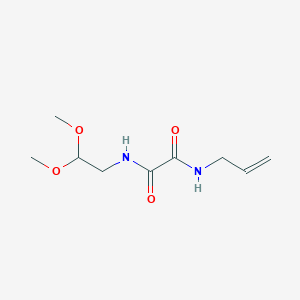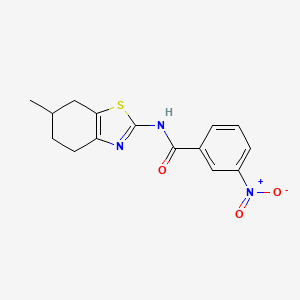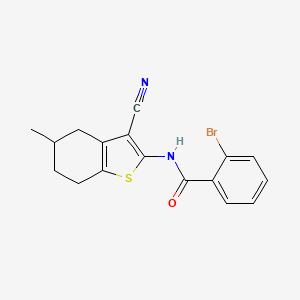
2-bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide, also known as 2-Bromo-N-Cyano-5-Methyl-Thiophene-2-Carboxamide, is an organic compound with a wide range of applications in the fields of drug discovery and chemical synthesis. It is a heterocyclic compound containing a bromo group and a cyano group, which makes it an ideal candidate for use in organic synthesis. This compound has been used in a variety of applications, including the synthesis of new drugs and the study of the biochemical and physiological effects of drugs.
Aplicaciones Científicas De Investigación
2-Bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide has been widely used in scientific research as a starting material for the synthesis of drugs and as a model compound for studying the biochemical and physiological effects of drugs. This compound has been used in the synthesis of a number of anti-cancer drugs, such as lapatinib and gefitinib. It has also been used in the synthesis of the antiviral drug adefovir dipivoxil. In addition, this compound has been used to study the mechanism of action of drugs, as well as to study the biochemical and physiological effects of drugs.
Mecanismo De Acción
The mechanism of action of 2-Bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide is not fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and proliferation. In addition, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to inhibit the growth of cancer cells, as well as to reduce inflammation. In addition, this compound has been shown to have anti-viral activity and to reduce the toxicity of certain drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide has a number of advantages and limitations for use in laboratory experiments. One of the major advantages of this compound is that it is relatively easy to synthesize and is stable under a variety of conditions. In addition, this compound has a wide range of applications in the fields of drug discovery and chemical synthesis. However, there are some limitations associated with the use of this compound in laboratory experiments. For example, it is not water soluble and is not suitable for use in aqueous solutions. In addition, this compound can be toxic if not handled properly.
Direcciones Futuras
There are a number of potential future directions for the use of 2-Bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide. One potential direction is the use of this compound in the synthesis of new drugs and the study of the biochemical and physiological effects of drugs. In addition, this compound could be used in the development of more efficient methods of drug delivery. Finally, this compound could also be used to study the mechanism of action of drugs, as well as to study the biochemical and physiological effects of drugs.
Métodos De Síntesis
2-Bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide can be synthesized via a three-step process. The first step involves the preparation of the starting material, 5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, which can be synthesized from the reaction of 1-bromo-3-cyano-5-methylbenzene and thiophenol in the presence of anhydrous potassium carbonate. The second step involves the reaction of the starting material with bromine in the presence of anhydrous potassium carbonate to form this compound. The third step involves the purification of the product by recrystallization.
Propiedades
IUPAC Name |
2-bromo-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2OS/c1-10-6-7-15-12(8-10)13(9-19)17(22-15)20-16(21)11-4-2-3-5-14(11)18/h2-5,10H,6-8H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSDLXHUMNGHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6579916.png)

![2,3-dimethyl-N-[(oxolan-3-yl)methyl]aniline](/img/structure/B6579940.png)
![6-[4-(2-chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine](/img/structure/B6579948.png)
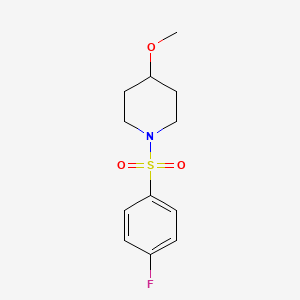
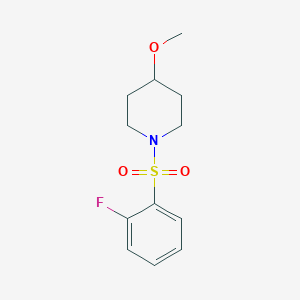
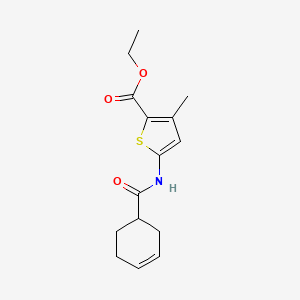
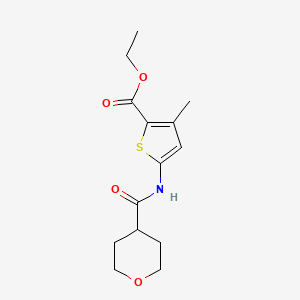
![6-[4-(propan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6579973.png)
![1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6579987.png)
![ethyl 5-cyano-4-(2-fluorophenyl)-2-oxo-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B6579997.png)
